4-chloro-6H,7H-[1,4]dioxino[2,3-d]pyrimidine
Description
4-Chloro-6H,7H-[1,4]dioxino[2,3-d]pyrimidine is a bicyclic heterocyclic compound featuring a pyrimidine ring fused with a partially saturated 1,4-dioxine ring. The chlorine atom at position 4 enhances its reactivity, making it a versatile intermediate in medicinal and synthetic chemistry. Its molecular formula is C₈H₆ClN₂O₂, with a molecular weight of 212.60 g/mol. This compound is primarily used as a precursor for synthesizing bioactive molecules due to its electrophilic chloro group, which facilitates nucleophilic substitution reactions .
Properties
Molecular Formula |
C6H5ClN2O2 |
|---|---|
Molecular Weight |
172.57 g/mol |
IUPAC Name |
4-chloro-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine |
InChI |
InChI=1S/C6H5ClN2O2/c7-5-4-6(9-3-8-5)11-2-1-10-4/h3H,1-2H2 |
InChI Key |
SLELKYGKVMZAPW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C(=NC=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategies for Related Pyrimidine Compounds
The synthesis of 4-chloro-substituted pyrimidines often involves:
- Construction of the pyrimidine ring via condensation or cyclization reactions.
- Introduction of the chlorine substituent through chlorination reagents or substitution.
- Formation of fused ring systems such as dioxino or pyrrolo moieties by cyclization involving diols or related groups.
Specific Preparation Routes Relevant to 4-chloro-6H,7H-dioxino[2,3-d]pyrimidine
Cyclization of Dihydroxy Pyrimidines to Form Dioxino Rings
A recent study reports the synthesis of 6,7-dihydro-dioxino[2,3-d]pyrimidines by cyclization of 4,5-dihydroxy-2-methyl-pyrimidine, followed by dibromination and oxidation steps to functionalize the methyl group, leading to aldehyde derivatives of the dioxino fused pyrimidine ring system. This approach demonstrates the feasibility of constructing the dioxino ring fused to the pyrimidine core, which is structurally analogous to the target compound.
Chlorination Methods for Pyrimidine Derivatives
Chlorination at the 4-position of pyrimidine rings is commonly achieved by:
- Using phosphorus oxychloride (POCl3), a classical chlorinating agent in pyrimidine chemistry, although it poses environmental and safety concerns due to corrosive waste.
- Employing non-phosphorus chlorination reagents such as Vilsmeier reagents prepared from DMF and non-phosphorus chlorinating agents, which enable chlorination under milder and more environmentally friendly conditions.
- Utilizing 1,2,3-trichloropropane in refluxing conditions with solvents like NMP and methylbenzene to replace POCl3, improving safety and process efficiency.
Synthetic Route Example for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Analogous)
A representative synthetic pathway for a closely related compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, involves:
- Alpha-alkylation of ethyl cyanoacetate with 2-chloromethyl-1,3-dioxolane under catalytic and alkaline conditions to form a cyano-substituted intermediate.
- Ring-closing reaction with formamidine acetate under alkaline conditions to form a hydroxy-substituted pyrrolo-pyrimidine.
- Hydrolysis and ring closure via acid treatment.
- Chlorination of the hydroxy intermediate to the chloro derivative using chlorination reagents.
This method is noted for its mild conditions, use of cheap raw materials, and suitability for industrial scale-up.
Comparative Data Table of Preparation Methods
Detailed Experimental Notes and Reaction Conditions
- Alpha-alkylation is typically performed under alkaline conditions with catalysts such as potassium carbonate and sometimes sodium iodide to facilitate substitution reactions.
- Cyclization with formamidine salts occurs at temperatures ranging from 0 to 50 °C for addition condensation, followed by elimination reactions at 50 to 110 °C, often in a one-pot manner to improve efficiency.
- Chlorination using non-phosphorus reagents involves preparing a Vilsmeier reagent from DMF and a chlorinating agent in an aprotic solvent, then reacting with hydroxy-pyrimidine intermediates at controlled temperatures (e.g., 100-120 °C reflux or milder conditions depending on reagent).
- Dioxino ring formation involves cyclization of dihydroxy pyrimidine precursors, followed by dibromination with N-bromosuccinimide (NBS) in dichloromethane at 0-25 °C, and oxidation steps to functionalize side chains.
Summary and Recommendations
The preparation of 4-chloro-6H,7H-dioxino[2,3-d]pyrimidine can be approached by adapting known synthetic methodologies for fused pyrimidine systems and chlorination strategies:
- Starting from dihydroxy pyrimidine precursors, cyclization to form the dioxino ring is feasible.
- Chlorination at the 4-position can be achieved without hazardous phosphorus reagents by using Vilsmeier reagents or alternative chlorinating agents like 1,2,3-trichloropropane.
- The use of mild reaction conditions, one-pot cyclization and elimination, and environmentally benign reagents is recommended for industrial scalability.
- Further optimization of yields and purification steps would benefit from experimental trials focusing on solvent choice, temperature control, and reagent stoichiometry.
Chemical Reactions Analysis
Types of Reactions
4-chloro-6H,7H-[1,4]dioxino[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Nucleophilic aromatic substitution is common, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMSO are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
4-chloro-6H,7H-[1,4]dioxino[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are potential therapeutic agents for cancer and inflammatory diseases.
Biology: The compound is used in studies related to enzyme inhibition and cellular signaling pathways.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-chloro-6H,7H-[1,4]dioxino[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit kinase enzymes by binding to their active sites, thereby blocking the signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth or the modulation of immune responses .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
The following table highlights key structural differences and substituent effects among 4-chloro-6H,7H-[1,4]dioxino[2,3-d]pyrimidine and related compounds:
Key Observations:
- Fused Ring Systems: Dioxino (O,O) and oxathiino (O,S) derivatives (e.g., [1,4]oxathiino[2,3-d]pyrimidines) exhibit lower lipophilicity compared to sulfur-rich dithiino (S,S) or thieno (thiophene-fused) analogues .
Substituent Effects :
4-Chloro-6H,7H-[1,4]dioxino[2,3-d]pyrimidine:
- Method : Cyclization of 4,6-dichloro-2-(methylsulfanyl)pyrimidine derivatives with ketones or aldehydes in basic conditions .
- Yield : ~60–75% in optimized protocols .
Analogues:
[1,4]Dithiino[2,3-d]pyrimidines: Reagents: CS₂ and NaH in DMF at 0°C . Key Step: Sulfur insertion via nucleophilic attack.
Pyrrolo[2,3-d]pyrimidines :
Thieno[2,3-d]pyrimidines: Strategy: Cyclocondensation of 4-chloropyrimidines with thiophene precursors .
Biological Activity
4-chloro-6H,7H-[1,4]dioxino[2,3-d]pyrimidine (CAS No. 2639443-51-7) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer, antibacterial, and antiviral properties.
- Molecular Formula : C6H5ClN2O2
- Molecular Weight : 172.57 g/mol
- CAS Number : 2639443-51-7
Anticancer Activity
Recent studies have highlighted the potential of pyrimidine derivatives, including 4-chloro-6H,7H-[1,4]dioxino[2,3-d]pyrimidine, as effective anticancer agents.
Case Study: Cytotoxicity Evaluation
In a comparative study of various pyrimidine derivatives against cancer cell lines (MCF-7, HCT116, and PC3), compounds similar to 4-chloro-6H,7H-[1,4]dioxino[2,3-d]pyrimidine exhibited significant cytotoxic effects. For instance:
- Compound A (related structure): IC50 values of 1.05 µM (HepG2), 1.37 µM (MCF-7), and 1.46 µM (HCT116) were reported.
- Mechanism of Action : The compound was found to induce apoptosis by upregulating pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic Bcl-2 .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF-7 | 1.37 |
| A | HepG2 | 1.05 |
| A | HCT116 | 1.46 |
Antibacterial Activity
The antibacterial properties of 4-chloro-6H,7H-[1,4]dioxino[2,3-d]pyrimidine have also been investigated.
Study Findings
In vitro tests against common bacterial strains such as E. coli and S. aureus showed promising results:
- Minimum Inhibitory Concentration (MIC) : Compounds derived from similar structures demonstrated MIC values ranging from 0.5 to 256 µg/mL against E. coli and S. aureus.
- Efficacy : Compounds with chlorine substitutions exhibited enhanced antibacterial activity compared to their non-chlorinated counterparts .
Antiviral Activity
The antiviral potential of pyrimidine derivatives has been explored in various studies.
Case Study: Antiviral Evaluation
In a study assessing antiviral efficacy against hepatitis A virus (HAV) and herpes simplex virus type-1 (HSV-1):
- Compound B (similar structure): Showed significant antiviral activity with a plaque reduction assay indicating effective viral count reduction .
| Virus Type | Compound | Effectiveness |
|---|---|---|
| HAV | B | High |
| HSV-1 | B | Moderate |
Q & A
Q. Methodological Approach :
- Reaction Conditions : Optimize temperature (e.g., 80–100°C for cyclization steps) and solvent polarity (e.g., DMF for nucleophilic substitutions, ethanol for condensations) to favor intermediate stability .
- Catalysts : Use Lewis acids (e.g., ZnCl₂) or palladium catalysts for regioselective chlorination or coupling reactions .
- Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) and recrystallization (e.g., from methanol) to isolate high-purity products .
- Continuous Flow Reactors : For scale-up, consider flow chemistry to enhance reaction control and reduce side products .
What advanced techniques are critical for confirming the molecular structure and regiochemistry of 4-chloro-6H,7H-[1,4]dioxino[2,3-d]pyrimidine derivatives?
Q. Methodological Approach :
- X-ray Crystallography : Resolve crystal structures to unambiguously confirm regiochemistry and hydrogen-bonding patterns (e.g., CCDC-2021605 in ) .
- Multinuclear NMR : Use ¹³C and DEPT-135 NMR to distinguish between quaternary and CH₃ groups in the dioxane ring. ¹H-¹H COSY can map coupling in the pyrimidine core .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formulas with <2 ppm error .
How should researchers design kinase inhibition assays to evaluate the biological activity of 4-chloro-6H,7H-[1,4]dioxino[2,3-d]pyrimidine derivatives?
Q. Methodological Approach :
- Target Selection : Prioritize kinases with structural homology to known pyrimidine-binding domains (e.g., EGFR, VEGFR) .
- Assay Types :
- SAR Analysis : Modify substituents at positions 2 and 6 to probe steric and electronic effects on binding .
How can contradictions in biological activity data between structurally similar pyrimidine derivatives be resolved?
Q. Methodological Approach :
- Comparative SAR Studies : Systematically vary substituents (e.g., 4-chlorophenyl vs. furan-2-ylmethyl) and assess activity trends .
- Structural Overlays : Use molecular docking to compare binding poses in kinase active sites (e.g., PyMOL, AutoDock) .
- Metabolic Stability Testing : Evaluate compound stability in microsomal assays to rule out pharmacokinetic confounding factors .
What strategies address low purity in chloro-substituted pyrimidine derivatives during synthesis?
Q. Methodological Approach :
- Byproduct Mitigation : Add scavengers (e.g., polymer-bound triphenylphosphine) to trap unreacted starting materials .
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for challenging separations .
- Analytical Monitoring : Track reaction progress via TLC (silica gel, UV detection) and adjust stoichiometry in real time .
How can computational methods guide the design of 4-chloro-6H,7H-[1,4]dioxino[2,3-d]pyrimidine analogs with improved solubility?
Q. Methodological Approach :
- logP Prediction : Use software like MarvinSketch to calculate partition coefficients and prioritize hydrophilic substituents (e.g., hydroxyl, amine groups) .
- Molecular Dynamics (MD) : Simulate solvation free energy in water to assess solubility .
- Salt Formation : Screen counterions (e.g., HCl, sodium salts) to enhance crystallinity and dissolution rates .
What crystallographic challenges arise in characterizing 4-chloro-6H,7H-[1,4]dioxino[2,3-d]pyrimidine, and how are they addressed?
Q. Methodological Approach :
- Crystal Growth : Use slow evaporation in mixed solvents (e.g., chloroform/methanol) to obtain diffraction-quality crystals .
- Disorder Handling : Apply SHELXL refinement to model disordered chloro or methyl groups .
- Hydrogen Bonding Analysis : Use Mercury software to map interactions influencing packing (e.g., N–H⋯O in the dioxane ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
